Dichlorolissoclimide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H29Cl2NO4 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
(3R)-3-[(1S)-2-[(1R,3S,4aR,6R,7R,8aR)-6,7-dichloro-3-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-hydroxyethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H29Cl2NO4/c1-9-11(6-14(25)10-5-16(26)23-18(10)27)20(4)8-12(21)17(22)19(2,3)15(20)7-13(9)24/h10-15,17,24-25H,1,5-8H2,2-4H3,(H,23,26,27)/t10-,11+,12-,13+,14+,15+,17+,20-/m1/s1 |
InChI Key |
RXKVVHDLUDIYSP-VVHTYQJQSA-N |
Isomeric SMILES |
C[C@]12C[C@H]([C@@H](C([C@@H]1C[C@@H](C(=C)[C@@H]2C[C@@H]([C@H]3CC(=O)NC3=O)O)O)(C)C)Cl)Cl |
Canonical SMILES |
CC1(C2CC(C(=C)C(C2(CC(C1Cl)Cl)C)CC(C3CC(=O)NC3=O)O)O)C |
Synonyms |
dichlorolissoclimide |
Origin of Product |
United States |
Isolation and Dereplication Methodologies for Dichlorolissoclimide
Bioprospecting and Source Organism Identification
The discovery and subsequent re-isolation of Dichlorolissoclimide highlight the intricate chemical ecology of marine environments, involving both primary producers and consumers in the sequestration of secondary metabolites.
Isolation from Marine Tunicates (Ascidians)
This compound was first identified from a marine tunicate, a member of the class Ascidiacea. Specifically, it was isolated from the ascidian Lissoclinum sp., collected off the coast of Hateruma Island, Okinawa, Japan. acs.org Tunicates, also known as sea squirts, are known to be a rich source of diverse and bioactive natural products. acs.org The initial discovery was part of a broader screening effort for bioactive metabolites from Okinawan marine organisms. acs.org
Extraction and Chromatographic Purification Strategies
The isolation of this compound from its natural sources requires a multi-step process involving extraction and chromatographic purification. The general strategy employed for its isolation from the tunicate Lissoclinum sp. is outlined below.
The collected specimens of Lissoclinum sp. were first extracted with acetone (B3395972). The resulting acetone extract was then partitioned between ethyl acetate (B1210297) (EtOAc) and water. Bioassay-guided fractionation, a process where each fraction is tested for biological activity to guide the purification process, revealed that the EtOAc extract was of primary interest. acs.org
The bioactive EtOAc extract was then suspended in aqueous methanol (B129727) (MeOH) and subjected to further partitioning. This involved sequential extraction with hexane, chloroform (B151607) (CHCl₃), and 1-butanol (B46404) (1-BuOH). This solvent partitioning step serves to separate compounds based on their polarity, thereby simplifying the mixture for subsequent chromatographic steps.
Further purification of the fractions containing this compound is typically achieved through various chromatographic techniques. These can include medium-pressure liquid chromatography (MPLC) and high-performance liquid chromatography (HPLC), often using reversed-phase columns. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase, allowing for the isolation of pure this compound.
| Extraction & Purification Step | Description | Purpose |
| Initial Extraction | Extraction of the whole organism with acetone. | To obtain a crude extract containing the desired compound. |
| Solvent Partitioning (1) | Partitioning of the acetone extract between ethyl acetate (EtOAc) and water. | To separate compounds based on polarity, with this compound partitioning into the EtOAc layer. |
| Solvent Partitioning (2) | Further partitioning of the EtOAc extract using aqueous methanol, hexane, chloroform, and 1-butanol. | To further fractionate the extract and isolate compounds with similar polarities. |
| Chromatography | Techniques such as MPLC and HPLC with reversed-phase columns. | To achieve final purification of this compound from the enriched fractions. |
Analytical Techniques for Compound Dereplication and Confirmation
Dereplication is the process of rapidly identifying known compounds in a mixture to avoid their re-isolation. For a compound like this compound, a combination of spectroscopic techniques is employed for its identification and structural confirmation.
The primary methods for the structural elucidation of this compound and related compounds involve nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide information about the chemical environment of hydrogen and carbon atoms in the molecule.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure. These include:
DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): Used to identify proton-proton couplings.
HOHAHA (Homonuclear Hartmann-Hahn Spectroscopy): To establish correlations between all protons within a spin system.
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is key for connecting different structural fragments.
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound by providing a highly accurate mass measurement.
The absolute stereochemistry of this compound was definitively confirmed through X-ray crystallography . acs.org This technique provides a three-dimensional model of the molecule, unequivocally establishing the spatial arrangement of its atoms.
| Analytical Technique | Information Provided |
| ¹H NMR | Information about the number and types of protons. |
| ¹³C NMR | Information about the number and types of carbon atoms. |
| 2D NMR (COSY, HOHAHA, HMBC) | Connectivity between atoms, allowing for the assembly of the molecular structure. |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and determination of the molecular formula. |
| X-ray Crystallography | Absolute stereochemistry and three-dimensional structure. |
Structural Elucidation and Stereochemical Characterization of Dichlorolissoclimide
Advanced Spectroscopic and Spectrometric Approaches in Structure Determination
The initial efforts to determine the structure of dichlorolissoclimide relied heavily on a suite of spectroscopic and spectrometric methods. researchgate.netacs.org These techniques provided the foundational data for proposing the molecular formula, identifying functional groups, and piecing together the atomic connectivity of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy was fundamental in mapping the carbon skeleton and the placement of protons within the this compound molecule. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR experiments like COSY and HMBC, allowed researchers to establish the connectivity between adjacent atoms. acs.orgacs.org For instance, the ¹H-NMR spectrum of the related chlorolissoclimide (B125411) showed it possessed the same core skeleton as this compound. nih.gov Detailed analysis of coupling constants in the ¹H NMR spectrum, such as the observed 4.9 Hz coupling constant for the proton at C-7, was initially interpreted to suggest a specific orientation of the hydroxyl group at that position, an assignment that would later be revised. acs.org
| Selected NMR Data for this compound and Related Compounds | |
|---|---|
| Technique | Observation |
| ¹H NMR | The spectrum of chlorolissoclimide indicated a shared skeleton with this compound. nih.gov |
| ¹H NMR | A coupling constant of 4.9 Hz was observed between H-7 and the C-OH, which was crucial for stereochemical discussions. acs.org |
| ¹³C NMR | Used in conjunction with ¹H NMR to determine the carbon framework. acs.org |
| 2D NMR (COSY, HMBC) | Established detailed connectivity, revealing three partial structures (C1-C3, C5-C7, and C9-C14) in related haterumaimides. acs.org |
| HRESIMS Data for this compound | ||
|---|---|---|
| Ion | Observed m/z | Deduced Molecular Formula |
| [M + Na]⁺ | 440.1424, 442.1389 | C₂₀H₂₈³⁵Cl₂NO₄Na nih.gov |
While NMR and MS provided crucial data on connectivity and composition, the definitive absolute stereochemistry of this compound was established through single-crystal X-ray crystallography. uv.esacs.orgacs.orgresearchgate.net This powerful analytical method determines the three-dimensional arrangement of atoms within a crystal by analyzing the diffraction pattern of an X-ray beam. nih.govwikipedia.orglibretexts.org The X-ray analysis of a colorless crystal of this compound unambiguously assigned the absolute configuration of all stereocenters. acs.org This included determining the configurations at carbons C-12 and C-13 as S and R, respectively. acs.org This technique proved indispensable, as it corrected an initial misassignment of one of the stereocenters. acs.orgresearchgate.net
Other spectroscopic methods provided complementary information about the functional groups present in this compound. Infrared (IR) spectroscopy indicated the presence of hydroxyl (–OH) groups (around 3400 cm⁻¹) and other characteristic bonds. acs.org Ultraviolet (UV) spectroscopy showed a maximum absorption (λₘₐₓ) at 242 nm. acs.org
| Other Spectroscopic Data for this compound | |
|---|---|
| Technique | Data |
| Infrared (IR) (KBr) | 3400, 2950, 1710, 1180, 900, 770 cm⁻¹ acs.org |
| Ultraviolet (UV) (EtOH) | λₘₐₓ 242 nm (ε 76) acs.org |
Resolution of Initial Structural Misassignments
The initial structural elucidation of this compound based on spectroscopic data led to an incorrect assignment of its stereochemistry. researchgate.netuv.esresearchgate.netresearchgate.net Such misassignments are not uncommon in the history of natural product chemistry, where complex stereochemical arrangements can be difficult to decipher solely from NMR data. baranlab.org The definitive structure was only confirmed after a single-crystal X-ray diffraction analysis was performed. acs.org The X-ray data revealed that the initial assignment of the hydroxyl group at the C-7 position was incorrect and needed to be inverted to an equatorial position. acs.org This correction was critical for understanding the true three-dimensional nature of the molecule and was a pivotal moment in the study of the lissoclimide family of compounds. uv.esacs.orgresearchgate.net
This compound's Distinctive Labdane (B1241275) Diterpenoid Framework
This compound is classified as a member of the labdane diterpenoid family. researchgate.netnih.govnih.gov The core of its structure is a bicyclic framework derived from labdane, a common feature in many natural products. nih.govird.fr However, this compound possesses several highly unusual structural features that set it apart. Most notably, it contains two chlorine atoms and a rare succinimide (B58015) ring, both of which are seldom found in marine natural products. uv.esresearchgate.netresearchgate.netescholarship.org This unique combination of a classic diterpenoid skeleton with rare halogenation and a succinimide moiety makes this compound and its relatives, the haterumaimides, a subject of significant interest in chemical synthesis and biological studies. uv.esnih.govescholarship.org
Chemical Synthesis and Analog Design Strategies for Dichlorolissoclimide and Its Congeners
Retrosynthetic Analysis of the Dichlorolissoclimide Core Structure
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. chemistry.coachamazonaws.comprinceton.edu For the lissoclimide family of alkaloids, a primary retrosynthetic disconnection focuses on the bond connecting the decalin core to the succinimide (B58015) side chain. uv.esresearchgate.net This leads to two key fragments: a functionalized bicyclic aldehyde (a bicyclohomofarnesal (B3259781) derivative) and a succinimide unit. uv.es
The key bond formation in the forward sense is envisioned as an aldol (B89426) condensation, a powerful carbon-carbon bond-forming reaction. uv.esresearchgate.net This strategic disconnection simplifies the complex target into more manageable precursors. The bicyclic aldehyde itself can be traced back to simpler, often commercially available, terpenoid precursors like (+)-sclareolide, which provides a chiral pool starting point for the decalin system. uv.esresearchgate.net This approach leverages a pre-existing stereocenter-rich structure to build the core of the molecule. Alternative strategies have targeted the decalin core through cyclization reactions, such as epoxide-initiated polyene cyclizations, which build the ring system from an acyclic precursor. nih.govresearchgate.net
Key Retrosynthetic Disconnections for this compound:
| Disconnection Point | Forward Reaction | Precursors | Reference |
|---|---|---|---|
| C12-C13 Bond | Aldol Condensation | Bicyclic Aldehyde & Succinimide Enolate | researchgate.net, uv.es |
Total Synthesis Approaches to Lissoclimide-Type Alkaloids
The total synthesis of this compound and its congeners is a formidable task that requires precise control over stereochemistry and the strategic introduction of unique functional groups. To date, progress has been marked by the development of sophisticated strategies to overcome the inherent challenges, although a completed total synthesis remains a significant hurdle. researchgate.netresearchgate.net
The synthesis of the lissoclimide skeleton relies on a toolkit of robust and stereoselective reactions. A central transformation in many proposed routes is the aldol condensation to couple the succinimide moiety with the decalin core. uv.es This reaction involves the formation of a succinimide enolate, which then adds to the bicyclic aldehyde precursor. researchgate.net
Other critical transformations focus on constructing and functionalizing the decalin core. These include:
Allylic Oxidation: Selenium dioxide (SeO₂) is used to introduce hydroxyl groups at allylic positions, such as C7, on the decalin ring system. This is often followed by oxidation (e.g., Swern oxidation) to the corresponding enone. uv.esresearchgate.net
Epoxide-Initiated Cyclization: Advanced strategies employ terminal epoxides to initiate polyene cyclizations, which can form the bicyclic core in a highly controlled manner. In this approach, a strategically placed chlorine atom can help direct the stereochemical outcome of the cyclization. nih.govresearchgate.net
Weinreb Amide Chemistry: The conversion of lactones (like sclareolide) to Weinreb amides provides a versatile intermediate that can be reduced to an aldehyde (e.g., using DIBAL-H) or reacted with organometallic reagents without over-addition. uv.esresearchgate.net
The introduction of the succinimide ring is one of the most challenging and novel aspects of lissoclimide synthesis. uv.es The succinimide motif is present in numerous bioactive molecules, and various methods for its synthesis have been developed, though its coupling to a complex fragment like the lissoclimide core requires specific solutions. rsc.orgrsc.org
The primary strategy explored in the context of lissoclimide synthesis involves the aldol reaction of a pre-formed succinimide. uv.es This has been attempted using the dipotassium (B57713) salt of succinimide or by generating the succinimide dianion with strong bases like Lithium Hexamethyldisilazide (LiHMDS). researchgate.net However, such reactions have little precedent and can lead to mixtures of diastereomers. researchgate.net More refined methods have been developed, such as an Evans-aldol-based stereocontrolled introduction, which offers greater control over the configuration of the newly formed stereocenter. researchgate.net This method allows for the late-stage and flexible installation of the succinimide unit onto the aldehyde-bearing decalin intermediate. researchgate.net
Methods for Succinimide Annulation:
| Method | Reagents | Key Features | Reference |
|---|---|---|---|
| Aldol Condensation | Succinimide, LiHMDS | Direct coupling, but can result in low diastereoselectivity. | researchgate.net |
| Evans-Aldol Approach | Chiral Auxiliaries | Stereocontrolled introduction of the succinimide moiety. | researchgate.net |
| Diels-Alder Cycloaddition | Maleimides as dienophiles | General method for forming polycyclic succinimides. | rsc.org |
The presence of one or two chlorine atoms on the decalin core is a defining feature of the lissoclimides. Achieving the correct stereochemistry during chlorination is a critical challenge. researchgate.netnih.gov The stereoselective introduction of halogens into complex molecules is a well-studied field, with several methods available. nih.govdntb.gov.ua
Alkene Halogenation: The reaction of alkenes with reagents like Cl₂ proceeds through a cyclic chloronium ion intermediate. masterorganicchemistry.com Subsequent backside attack by a chloride ion results in anti-addition of the two chlorine atoms across the double bond. nih.govmasterorganicchemistry.com This method is stereospecific and is a foundational strategy for creating vicinal dihalides.
Radical Halogenation: In sterically hindered systems, radical-based methods can be used. For example, radical dehalogenation of a gem-dichloride precursor can allow for the delivery of a hydrogen atom from the less hindered face, leaving a single chlorine atom in the more sterically congested position. nih.gov
Nucleophilic Displacement (S_N2): The S_N2 displacement of an activated alcohol with a halide source is a straightforward way to install a halogen with inversion of stereochemistry. nih.gov However, this can be challenging in sterically hindered environments.
Substrate and Reagent Control: In advanced synthetic routes, the existing stereochemistry of the molecule can direct the approach of the halogenating agent (substrate control). nih.gov Alternatively, chiral reagents or catalysts can be used to influence the stereochemical outcome (reagent control). nih.gov In one synthetic approach towards a related compound, a chlorine atom was incorporated early in the synthesis and was found to play a crucial role in controlling the stereochemistry of a key ring-forming cyclization step. nih.govresearchgate.net
Despite significant efforts, the total synthesis of this compound remains an elusive goal, underscoring the formidable challenges involved. researchgate.net The primary difficulties lie in the efficient and stereocontrolled construction of the densely functionalized and halogenated decalin core, coupled with the problematic installation of the succinimide side chain. uv.es
Initial synthetic campaigns highlighted the difficulty of the key aldol coupling and the control of stereoisomers. researchgate.net Later, more "analogue-oriented" approaches were developed. nih.govresearchgate.net These strategies aimed to build a versatile synthetic platform that could provide access to a wide range of both natural and unnatural lissoclimide analogs. This allows for a deeper exploration of structure-activity relationships, even without completing the synthesis of the most complex natural products in the family. nih.govresearchgate.netnih.gov The development of novel cyclization strategies and more controlled methods for introducing the succinimide group represents significant progress. nih.govresearchgate.net The ultimate challenge remains the integration of these advanced methods into a single, efficient pathway to produce this compound itself.
Semi-Synthesis Strategies from Precursor Compounds (e.g., Sclareolide)
Given the difficulties of a full total synthesis, semi-synthesis has emerged as a powerful and practical alternative for producing certain lissoclimide alkaloids, particularly chlorolissoclimide (B125411). nih.govescholarship.org This approach begins with a structurally related and commercially available natural product, (+)-sclareolide, which already contains the bicyclic labdane (B1241275) core. uv.esresearchgate.net
The semi-synthesis of chlorolissoclimide from (+)-sclareolide involves a concise sequence of reactions:
Lactone Opening and Amide Formation: The lactone ring of sclareolide (B1681565) is opened and converted into a Weinreb amide. uv.esresearchgate.net
Dehydration: The tertiary alcohol is dehydrated to form an exo-cyclic double bond. uv.esresearchgate.net
Reduction: The Weinreb amide is reduced to the key aldehyde intermediate, δ-bicyclohomofarnesal. uv.esresearchgate.net
Succinimide Coupling: The aldehyde is coupled with succinimide via an aldol-type reaction. uv.esresearchgate.net
Chlorination: A highly selective C-H chlorination step installs the chlorine atom, a transformation described as plausibly biomimetic. nih.govescholarship.org
This semi-synthetic route proved efficient enough to produce significant quantities of chlorolissoclimide, enabling extensive biological evaluation, including co-crystallography studies with the eukaryotic ribosome. nih.govresearchgate.netnih.gov While powerful, the semi-synthesis approach is limited by the structure of the starting material and does not easily allow for the synthesis of analogs with variations in the decalin A and B rings or the specific dichlorinated pattern of this compound. nih.gov
Analogue-Oriented Synthesis for Systematic Structure-Activity Relationship (SAR) Investigations
The exploration of the lissoclimide family, including this compound, has been significantly advanced through analogue-oriented synthesis (AOS). This strategic approach is designed to efficiently generate a diverse array of structurally related compounds, which is essential for conducting thorough structure-activity relationship (SAR) studies. nih.govresearchgate.netrsc.org Traditional total synthesis often prioritizes the rapid assembly of a single natural product, which can make it difficult to produce simplified or varied analogues. rsc.org In contrast, an AOS approach is planned from the outset to facilitate access to a broad range of structurally perturbed analogues to gain a better understanding of SARs. researchgate.netresearchgate.net
Initial access to chlorolissoclimide was achieved via a semi-synthesis route starting from the commercially available sesquiterpenoid, sclareolide. nih.gov While successful, this method was limited in its ability to produce the structural diversity needed for comprehensive SAR studies. researchgate.netnih.gov To overcome this, researchers developed a more robust analogue-oriented synthesis strategy. The goal was to create a variety of analogues with modifications to key areas of the molecule, including the decalin motif, the tethered succinimide, and the substitution patterns on the A and B rings. nih.govnih.gov
This synthetic plan allowed for the creation of numerous lissoclimide compounds, both natural and unnatural. nih.gov These analogues were then systematically evaluated for their biological activity, including cytotoxicity against various aggressive human cancer cell lines and their ability to inhibit protein synthesis. nih.govresearchgate.net The data from these assays have been crucial in expanding the understanding of the SAR within the lissoclimide family. nih.govresearchgate.net For instance, the cytotoxicity of this compound was found to be slightly greater than that of chlorolissoclimide against P388 murine leukemia cells. researchgate.net The evaluation of a broader series of synthetic analogues revealed new aspects of the SAR, providing a clearer picture of the relationship between chemical structure and biological function. nih.gov
The table below presents research findings on the cytotoxicity of this compound and its key congeners, illustrating the data generated through these synthetic and investigational efforts.
| Compound | P388 (IC₅₀, μM) | A2058 (IC₅₀, μM) | DU145 (IC₅₀, μM) | Translation Inhibition (IC₅₀, μM) |
|---|---|---|---|---|
| This compound | 0.14 | 0.51 | 0.40 | ~0.1 |
| Chlorolissoclimide | 0.20 | 0.32 | 0.38 | ~0.1 |
| Analogue 38 | 0.74 | 2.1 | 2.4 | ~1 |
| Haterumaimide Q | 0.28 | 0.72 | 0.78 | ~0.1 |
| Analogue C45 | 0.17 | 0.23 | 0.28 | ~0.1 |
Data sourced from studies on the cytotoxicity and translation inhibitory activities of synthetic lissoclimide analogues. nih.govresearchgate.net Analogue 38 is a simplified lissoclimide analogue used for comparison. nih.gov
Application of Computational Chemistry in Synthetic Route Planning
Computational chemistry has become an indispensable tool in modern organic synthesis, shifting the paradigm from trial-and-error to a more predictable, data-driven approach. nd.edumit.edu Its application in the context of this compound and its congeners has been pivotal not for planning the step-by-step reaction sequence in a classical sense, but for guiding the strategic choices inherent in analogue-oriented synthesis. nih.gov The primary role of computational modeling in this area has been to rationalize observed SAR data and to provide a structural basis for the design of new, potentially superior, target molecules. nih.govresearchgate.net
The synthesis of complex molecules involves navigating intricate pathways with many potential dead ends. nd.edu Computational tools, such as those for retrosynthetic planning and reaction prediction, help to streamline this process. ucla.educhemrxiv.org For the lissoclimides, computational studies were employed to understand the interactions between the ligands and their biological target, the eukaryotic ribosome. nih.govnih.gov A significant breakthrough was the use of docking calculations, which, even before an experimental structure was available, predicted a binding pose for chlorolissoclimide that was remarkably similar to the one later determined by X-ray co-crystallography. nih.gov This success provided high confidence in the computational methods used. nih.gov
These computational models revealed a novel face-on halogen-π interaction between the chlorine atom of the ligand and a guanine (B1146940) residue in the ribosome's E-site. nih.govresearchgate.netnih.gov This insight is critical for "synthesis planning" because it defines a key pharmacophore—a set of structural features necessary for biological activity. rsc.org By understanding which interactions are most important for binding and activity, chemists can more intelligently design the next generation of analogues. nih.gov For example, computational modeling can explain why certain structural deviations from the most potent compounds lead to decreased activity, thereby guiding synthetic efforts away from less promising structures and toward those more likely to succeed. nih.gov
This structure-guided design approach, powered by computational chemistry, sets the stage for creating better translation inhibitors. nih.govresearchgate.net It allows researchers to prescreen potential target compounds and prioritize synthetic routes that lead to molecules with a higher probability of desired activity, ultimately making the entire process of drug discovery and development more efficient. mit.edu
Biological Activity and Molecular Mechanistic Investigations of Dichlorolissoclimide
In Vitro Cellular Activity Profiling
Dichlorolissoclimide has demonstrated significant antiproliferative and cytotoxic activity against a variety of cancer cell lines. oup.comnih.gov It is recognized as a powerful cytotoxin, with some studies indicating it is slightly more potent than its monochlorinated counterpart, chlorolissoclimide (B125411). nih.govoup.comresearchgate.net Early investigations reported a potent cytotoxic effect against P388 murine leukemia cells. researchgate.netuv.esnih.gov Subsequent studies have confirmed its activity across multiple human and murine cancer cell lines, establishing it as a potent inhibitor of cell growth. nih.govmdpi.com
The cytotoxic efficacy of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cells. Research has established IC50 values for this compound against several cell lines, highlighting its sub-micromolar potency. For instance, in vitro testing revealed an IC50 of approximately 1.25 µM in Krebs-2 cell extracts and a 50% cell destruction (IC50) concentration of 0.009 µg/ml against the NSCLC-N6 human non-small-cell bronchopulmonary carcinoma line after 72 hours of exposure. nih.govird.frmdpi.com
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Organism | Cell Type | IC50 Value | Citation(s) |
|---|---|---|---|---|
| P388 | Murine | Leukemia | 0.001 µg/mL | researchgate.netuv.es |
| NSCLC-N6 | Human | Non-small-cell bronchopulmonary carcinoma | 0.009 µg/mL | ird.fr |
| Krebs-2 Extract | Murine | Ascites | ~1.25 µM | nih.govmdpi.com |
| NCI 60 Panel (Average) | Human | Various Cancers | 1.25 µM | mdpi.com |
Investigations into the cellular effects of this compound have revealed its ability to perturb the normal progression of the cell cycle. ird.friiarjournals.orgkau.edu.sa The cell cycle is a fundamental series of events leading to cell division and replication. biostatus.com Perturbations in this process can lead to cell cycle arrest or cell death. biostatus.comnih.gov
A key study on the asynchronous cells of a human non-small-cell bronchopulmonary carcinoma line (NSCLC-N6) demonstrated that the antiproliferative effect of this compound stems from a blockade of cells in the G1 phase of the cell cycle. ird.friiarjournals.orgkau.edu.sa This effect was shown to be dose-dependent, with an increasing concentration of the compound leading to a greater accumulation of cells in the G1 phase and a corresponding decrease in the number of cells in the S and G2/M phases. ird.fr Furthermore, this G1 phase blockade was found to be irreversible, suggesting that the compound induces a terminal maturation state akin to differentiation rather than a temporary halt in proliferation. ird.fr
Molecular Mechanism of Action: Eukaryotic Protein Synthesis Inhibition
The potent cytotoxicity of this compound is primarily attributed to its function as a powerful inhibitor of eukaryotic protein synthesis. nih.govnih.govresearchgate.net The ribosome, the cellular machinery responsible for protein synthesis, is a key target for many natural product inhibitors and is crucial for cell growth and proliferation, making it an important target in cancer therapy. nih.govresearchgate.netescholarship.org
This compound specifically interferes with the elongation phase of translation, which is the stage where the polypeptide chain is actively extended. nih.govnih.govescholarship.org Unlike inhibitors that might block the initiation of protein synthesis, this compound allows the formation of the 80S initiation complex but prevents the subsequent steps. nih.gov Its mechanism involves causing an accumulation of ribosomes on mRNA templates. nih.govmdpi.commdpi.com This occurs because the compound inhibits the translocation step, where the ribosome moves along the mRNA to read the next codon. nih.govmdpi.com By blocking translocation, this compound effectively stalls translating ribosomes, leading to a cessation of protein production and eventual cell death. nih.gov
The specific target of this compound and related lissoclimides is the E-site (Exit site) located on the large ribosomal subunit (LSU). nih.govoup.comnih.govescholarship.orgacs.org The E-site is the location from which the deacylated tRNA exits the ribosome after having donated its amino acid to the growing polypeptide chain. By binding to this site, this compound physically obstructs the entry of the CCA-end of the deacylated tRNA from the P-site (Peptidyl site) into the E-site. oup.comnih.govresearchgate.netresearchgate.net This steric hindrance is the direct cause of the translocation blockade. nih.govresearchgate.net The binding location is shared with other well-known glutarimide-based translation inhibitors, such as cycloheximide (B1669411), suggesting a convergent evolutionary strategy by different organisms to target this critical site on the eukaryotic ribosome. nih.govnih.govnih.gov
A particularly noteworthy feature of the interaction between lissoclimides and the ribosome is the role of halogen atoms in stabilizing the binding. escholarship.orgnih.gov While direct crystallographic data for this compound is not available, studies on its close analogue, chlorolissoclimide (CL), have provided profound insights. nih.govescholarship.orgnih.gov X-ray co-crystallography of CL bound to the eukaryotic 80S ribosome revealed a novel halogen–π interaction. escholarship.orgnih.govescholarship.org This is a non-covalent interaction where the chlorine atom at the C2 position of the lissoclimide structure is positioned directly over the electron-rich π-system of a guanine (B1146940) nucleobase (G2794 in yeast) within the E-site. nih.govnih.gov
This interaction contributes significantly to the stability of the ligand in the binding pocket, with an estimated energetic benefit of approximately 1.1 to 1.8 kcal/mol. nih.govnih.govescholarship.org Studies with synthetic analogues have confirmed the importance of this halogen atom for potent biological activity. acs.org For instance, the synthetic analogue C45, which, like this compound, has two chlorine atoms, is capable of forming two distinct halogen–π interactions with consecutive guanosine (B1672433) residues (G2793 and G2794). nih.gov This suggests that the dichlorinated structure is advantageous for this type of binding, which appears to be a critical contributor to the high potency of this compound as a translation inhibitor. acs.org
Comparative Mechanistic Studies with Related Protein Synthesis Inhibitors
This compound (DCL) is a member of the lissoclimide family of natural products, which are known for their potent cytotoxic activity against various cancer cell lines. nih.govkau.edu.saoup.comresearchgate.net The primary mechanism of this cytotoxicity is the inhibition of eukaryotic protein synthesis. nih.govnih.gov Specifically, DCL and its analogue, chlorolissoclimide (CL), interfere with the elongation step of translation. oup.comnih.gov This action leads to the accumulation of ribosomes on messenger RNA (mRNA) templates, a phenomenon known as polysomal accumulation, ultimately resulting in cell death. nih.govnih.gov
The molecular action of lissoclimides bears resemblance to other well-characterized protein synthesis inhibitors, such as cycloheximide (CHX) and lactimidomycin (B1249191) (LTM). nih.govnih.gov Structural comparisons reveal that the succinimide (B58015) ring of the lissoclimides is analogous to the glutarimide (B196013) moiety found in CHX. nih.gov Both CHX and LTM are known to inhibit the translocation process during protein synthesis by preventing the binding of the CCA-end of transfer RNA (tRNA) to the E-site (exit site) of the large ribosomal subunit. nih.gov Structural and functional studies have confirmed this mechanism for CHX and LTM. nih.gov
Cryo-electron microscopy (cryo-EM) studies of chlorolissoclimide bound to the eukaryotic 80S ribosome have provided detailed insights into its binding site within the ribosomal E-site. nih.gov These studies show that the imide-containing portion of CL engages in a network of interactions with universally conserved nucleotides of the 25S rRNA, namely G92, C93, and U2763, which is a pattern also observed with CHX and LTM. nih.gov This shared binding interaction underscores a common mechanistic feature among these inhibitors, where they obstruct the E-site to halt the progression of the tRNA through the ribosome during elongation. oup.comresearchgate.net
Structure-Activity Relationship (SAR) and Structure-Function Studies
The biological activity of this compound and its analogues is highly dependent on their specific chemical structures. gardp.orgoncodesign-services.comresearchgate.netcollaborativedrug.com Structure-activity relationship (SAR) studies, which involve the synthesis and biological testing of various analogues, have been instrumental in identifying the key molecular features responsible for their potent inhibitory effects. oup.comresearchgate.netnih.gov
Impact of Stereochemistry at Key Chiral Centers (e.g., C7, C12, C13) on Bioactivity
The three-dimensional arrangement of atoms, or stereochemistry, at specific chiral centers within the lissoclimide scaffold plays a critical role in its biological activity. nih.govmhmedical.comnih.gov The natural configuration of these centers is generally important for optimal potency.
Alterations to the stereochemistry at the C12 and C13 positions, which are part of the linker connecting the decalin core to the succinimide ring, can influence activity. For instance, an analogue epimeric at both C12 and C13 was found to retain moderate cytotoxic activity. nih.gov Computational modeling of this analogue suggests that despite the altered stereochemistry, the C12-hydroxyl group can still form a crucial hydrogen bond with a cytosine residue (C2765) in the ribosome, an interaction also observed with cycloheximide. nih.gov
The presence and orientation of a hydroxyl group at the C7 position on the B-ring of the decalin structure is another significant factor. nih.gov In chlorolissoclimide, the C7-hydroxyl group forms a hydrogen bond with the ribosomal protein eL42. nih.gov The absence of this hydroxyl group in some synthetic analogues leads to a loss of this specific interaction, which may contribute to differences in their biological activity. researchgate.net
Influence of Halogenation Patterns on Biological Potency and Selectivity
The number and position of chlorine atoms on the lissoclimide framework are major determinants of its biological potency. nih.govnih.gov this compound, as its name suggests, possesses two chlorine atoms. The presence of these halogens often correlates with enhanced cytotoxic activity. nih.gov
A key discovery from structural studies is the role of the C2-chlorine atom in a novel halogen-π interaction with a guanine residue in the E-site of the ribosome. nih.govnih.govlib4ri.ch This interaction contributes to the binding affinity of the inhibitor. The synergistic effect of the C2-halogen and the C7-hydroxyl group appears to be critical for high potency. nih.gov Analogues lacking either of these features generally exhibit reduced biological activity. nih.gov Interestingly, a synthetic analogue with an "unnatural" diaxial orientation of chlorine atoms at C2 and C3 was found to be highly potent, suggesting that the molecule can adopt a different conformation (a twist-boat form) to maintain the favorable halogen-π interaction within the binding pocket. nih.govresearchgate.net
The following table summarizes the cytotoxic activity of selected lissoclimide analogues, highlighting the impact of halogenation.
| Compound | Description | Cytotoxicity (P388, IC₅₀) |
| This compound (DCL) | Natural product with two chlorine atoms | 2.4 nM nih.gov |
| Chlorolissoclimide (CL) | Natural product with one chlorine atom | ~0.7 µM (in vitro translation inhibition) nih.gov |
| Analogue 45 | Unnatural C2/C3 diaxial dichlorination | Second most potent compound tested in a specific study nih.gov |
| Non-halogenated lissoclimides | Lack chlorine atoms | Weaker thermal profile stabilization compared to halogenated counterparts nih.govlib4ri.ch |
Effects of Succinimide Moiety Modifications on Activity
The succinimide ring is a crucial pharmacophore for the lissoclimide class of compounds. nih.govuv.es This moiety is responsible for anchoring the inhibitor within the ribosomal E-site through a conserved network of hydrogen bonds. lib4ri.ch Specifically, the succinimide group interacts with the ribose of G92, the phosphate (B84403) group of G93, and the amino group of U2763 in the 25S rRNA. lib4ri.ch
Given its essential role in binding, modifications to the succinimide ring are expected to significantly impact biological activity. While extensive studies on a wide range of succinimide modifications are not detailed in the provided context, the conserved nature of its interactions across different lissoclimide congeners underscores its importance. lib4ri.ch The synthesis of lissoclimide-type alkaloids has confirmed the hydroxyalkylated imide moiety as the key pharmacophore. uv.es
Computational and Structural Biology Investigations of Ligand-Target Interactions
Computational and structural biology methods are powerful tools for understanding the molecular basis of this compound's activity. sib-biochemistry.itmpg.defz-juelich.desabanciuniv.eduillinois.edu These approaches provide insights into how the ligand interacts with its biological target, the ribosome, at an atomic level. kau.edu.sanih.gov
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the binding of a ligand to its receptor. nih.govnanobioletters.comfrontiersin.org For this compound and its analogues, these methods have been employed to rationalize observed structure-activity relationships and to guide the design of new, potentially more potent inhibitors. kau.edu.sanih.gov
Molecular docking studies can predict the preferred binding pose of a ligand in the active site of a protein or, in this case, the ribosome. nanobioletters.comfrontiersin.org For example, the predicted binding pose of a C12/C13 epimeric analogue of a lissoclimide suggested that it could still form a key hydrogen bond, explaining its retained activity. nih.gov
Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor complex, allowing researchers to study the stability of interactions and conformational changes over time. nanobioletters.com3ds.comchemcomp.com These simulations have been used to understand how a lissoclimide analogue with an unnatural stereochemistry of its chlorine atoms can adopt a twist-boat conformation to fit into the binding site and maintain a crucial halogen-π interaction. nih.gov The combination of docking and MD simulations offers a robust approach to refine the understanding of ligand binding and to corroborate experimental findings. nih.gov
The following table outlines the application of these computational methods in the study of lissoclimides.
| Computational Method | Application in Lissoclimide Research | Key Insights |
| Molecular Docking | Predicting binding poses of lissoclimide analogues in the ribosomal E-site. nih.gov | Rationalized the retained activity of stereochemical variants by identifying key interactions. nih.gov |
| Molecular Dynamics (MD) Simulations | Investigating conformational flexibility and stability of ligand-ribosome complexes. nih.gov | Explained how an analogue with unnatural stereochemistry can adopt a different conformation to maintain potent activity. nih.gov |
X-ray Co-crystallography Studies of Lissoclimide-Ribosome Complexes
The molecular mechanism by which this compound and related compounds inhibit protein synthesis has been significantly elucidated through X-ray co-crystallography studies. These structural investigations have provided atomic-level insights into the interaction between lissoclimide derivatives and the eukaryotic ribosome, revealing a novel mode of action that targets the tRNA exit site (E-site).
Initial studies focused on chlorolissoclimide, a closely related analogue of this compound, due to its potent cytotoxic and translation inhibitory activities. nih.govnih.gov Researchers successfully solved the X-ray co-crystal structure of chlorolissoclimide in a complex with the Saccharomyces cerevisiae 80S ribosome to a resolution of 3.0 Å. nih.gov This structural data unequivocally demonstrated that chlorolissoclimide binds within the E-site on the large ribosomal subunit (LSU). nih.gov This binding location is shared by other known glutarimide-based translation inhibitors like cycloheximide (CHX) and lactimidomycin (LTM), suggesting a convergent evolutionary strategy by different organisms to target this critical site for protein synthesis. nih.govoup.com
Further structural work was conducted on a synthetic, potent lissoclimide analogue, designated C45, which features an "unnatural" configuration of chlorine-bearing stereogenic centers. The co-crystal structure of C45 with the yeast 80S ribosome was determined at a 3.1 Å resolution. oup.comnih.gov The findings from the C45-ribosome complex corroborated the binding pose observed with chlorolissoclimide, confirming that lissoclimides as a class are E-site inhibitors. oup.comnih.gov The primary mechanism of inhibition involves the lissoclimide molecule sterically blocking the CCA-end of the deacylated tRNA as it moves into the E-site during the elongation phase of translation. oup.comnih.gov This steric hindrance prevents the tRNA from exiting the ribosome, leading to an accumulation of ribosomes on mRNA, a state known as polysome accumulation, and ultimately halting protein synthesis. nih.govresearchgate.net
The detailed structural analysis revealed key interactions between the lissoclimide scaffold and the ribosome. The succinimide ring of the lissoclimide is a crucial anchor, forming interactions that secure the inhibitor in its binding pocket. acs.org A particularly noteworthy discovery was the identification of a novel halogen–π interaction between the chlorine atom at the C2 position of the lissoclimide's A-ring and the guanine base of residue G2794 in the 25S rRNA. nih.govoup.com This type of interaction is relatively rare among ribosome inhibitors and contributes significantly to the binding affinity. oup.com
In addition to the halogen-π bond, computational analysis and the crystal structures highlighted other non-covalent interactions, including chlorine-π interactions with other guanine bases and hydrogen bonding between the chlorine and a cytosine residue (C2764) of the rRNA. oup.com Furthermore, the chlorolissoclimide structure revealed hydrogen-bonding interactions with the peptide backbone of residues Pro56 and Phe58 of the eukaryotic-specific ribosomal protein eL42, which further stabilizes the inhibitor in the binding pocket. oup.comacs.org The presence of a C7-hydroxyl group on the lissoclimide scaffold appears to synergize with the C2-halogen to facilitate this hydrogen bonding with eL42, enhancing the inhibitory potency. acs.orgnih.gov
The binding conformation of the lissoclimide molecule itself was also a subject of investigation. Docking studies had predicted, and the crystal structures confirmed, that analogues like C45 adopt a twist-boat conformation in their A-ring when bound to the ribosome, which relieves steric strain. oup.com
While a direct X-ray co-crystal structure of this compound bound to the ribosome has not been specifically reported, the extensive structural data from its close congeners, chlorolissoclimide and C45, provide a robust model for its mechanism of action. The shared structural features and consistent biological activity profile strongly suggest that this compound binds to the ribosomal E-site in an analogous manner, utilizing similar key interactions to inhibit translation elongation. nih.govmdpi.com
Table 1: Crystallographic Data for Lissoclimide Analogue-Ribosome Complexes
| Compound | Organism | Ribosome | Resolution (Å) | PDB ID | Key Findings |
| Chlorolissoclimide (CL) | S. cerevisiae | 80S | 3.0 | 5TBW | Binds to the large subunit E-site; Exhibits novel halogen-π interaction with G2794 of 25S rRNA; Interacts with ribosomal protein eL42. nih.govoup.com |
| C45 (Synthetic Analogue) | S. cerevisiae | 80S | 3.1 | Not specified in abstracts | Binds to the large subunit E-site, confirming the class-wide mechanism; Adopts a twist-boat conformation. oup.comnih.gov |
Table 2: Key Interacting Ribosomal Components with Lissoclimides
| Lissoclimide Moiety | Interacting Ribosomal Component | Type of Interaction |
| Succinimide Ring | E-site pocket residues | Anchoring interactions acs.org |
| C2-Chlorine | G2794 (25S rRNA) | Halogen-π interaction nih.govoup.com |
| C2-Chlorine | C2764 (25S rRNA) | Hydrogen bond (Cl···H-N) oup.com |
| C7-Hydroxyl Group | eL42 (Ribosomal Protein) | Hydrogen bond (synergizes with C2-halogen) acs.orgnih.gov |
Biosynthetic Pathway Hypotheses and Investigations of Dichlorolissoclimide
Proposed Precursor Metabolites and Enzymatic Biotransformations
The biosynthesis of a complex natural product like dichlorolissoclimide begins with simple, universal precursors from primary metabolism. nih.gov The proposed pathway involves the assembly of the diterpenoid core, followed by the formation and attachment of the succinimide (B58015) ring and subsequent halogenation.
Diterpenoid Skeleton Formation: As a labdane (B1241275) diterpene, the carbon skeleton of this compound is hypothesized to originate from the universal C20 isoprenoid precursor, geranylgeranyl pyrophosphate (GGPP). GGPP itself is assembled from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which can be produced through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.
The key enzymatic biotransformation is a cyclization reaction catalyzed by a terpene cyclase. This enzyme would mediate a complex cascade of protonation, cyclization, and rearrangement steps to convert the linear GGPP into the bicyclic labdane core structure. Chemical syntheses have utilized (+)-sclareolide, a related labdane diterpenoid, as a starting material, suggesting that a similar structure is a plausible biological intermediate in the pathway to this compound. researchgate.netnih.gov
Succinimide Ring Biosynthesis and Attachment: The succinimide ring is an unusual feature in marine natural products. researchgate.net Its biosynthesis is proposed to involve precursors from the citric acid (TCA) cycle, such as succinyl-CoA. The nitrogen atom could be introduced via an aminotransferase enzyme from an amino acid donor like glutamate (B1630785) or aspartate. The final cyclization to form the succinimide ring and its condensation with the diterpene aldehyde intermediate would require a series of enzymatic steps, likely involving ligases and condensing enzymes. Retrosynthetic analyses have focused on an aldol (B89426) condensation between a diterpene aldehyde and succinimide, a reaction that may mimic the key biological C-C bond-forming event. researchgate.netuv.es
The table below outlines the hypothetical sequence of enzymatic reactions and the precursors involved in forming the core structure of this compound prior to halogenation.
| Biosynthetic Step | Proposed Precursor(s) | Putative Enzyme Class | Intermediate/Product |
| Isoprenoid Assembly | Acetyl-CoA (MVA pathway) or Pyruvate/Glyceraldehyde-3-P (MEP pathway) | Various | Geranylgeranyl Pyrophosphate (GGPP) |
| Diterpene Cyclization | Geranylgeranyl Pyrophosphate (GGPP) | Terpene Cyclase | Bicyclic Labdane Diterpene |
| Side-chain Oxidation | Labdane Diterpene | Oxidase/Dehydrogenase | Labdane Aldehyde |
| Succinimide Formation | Succinyl-CoA, Amino Acid | Ligase, Aminotransferase, Cyclase | Succinimide |
| Aldol-type Condensation | Labdane Aldehyde, Succinimide | Condensation Enzyme | Lissoclimide Core Structure |
Role of Halogenases in the Biosynthesis of Dichlorinated Derivatives
A defining characteristic of this compound is the vicinal trans-diequatorial dichloride on the A-ring of its decalin core, a feature that is both rare in nature and a significant synthetic challenge. ucla.edu The introduction of these chlorine atoms is almost certainly catalyzed by a specialized class of enzymes known as halogenases.
Specifically, flavin-dependent halogenases (FDHs) are the most likely candidates for this biotransformation. mdpi.comresearchgate.net These enzymes are common in microbial secondary metabolite pathways and are known to catalyze the site-selective halogenation of electron-rich substrates. nih.govchemrxiv.org The biosynthesis of this compound would require an FDH capable of performing two distinct chlorination events on the diterpenoid precursor.
The general mechanism for an FDH involves several key steps:
FAD Reduction: A partner flavin reductase enzyme uses NAD(P)H to reduce the flavin adenine (B156593) dinucleotide (FAD) cofactor to FADH₂.
Formation of Hypohalous Acid: The halogenase binds FADH₂, O₂, and a chloride ion (Cl⁻). The reduced flavin reacts with molecular oxygen to form a highly reactive C4a-(hydro)peroxyflavin intermediate. mdpi.com This species then oxidizes the chloride ion to generate an electrophilic chlorine species, equivalent to hypochlorous acid (HOCl), which is contained within a tunnel in the enzyme.
Electrophilic Chlorination: The electrophilic chlorine is channeled to the substrate-binding site, where it is precisely positioned to attack the electron-rich A-ring of the lissoclimide precursor, resulting in regioselective and stereoselective chlorination.
A biological precedent for such double halogenation exists; for instance, the enzyme ChlA from the slime mold Dictyostelium discoideum is a flavin-dependent halogenase that catalyzes the dichlorination of a polyketide precursor molecule. nih.gov The biosynthesis of this compound likely involves a highly specialized halogenase that first monochlorinates the substrate to produce an intermediate like chlorolissoclimide (B125411), followed by a second, equally specific chlorination event to yield the final dichlorinated product.
| Enzyme | Cofactor/Cosubstrate | Proposed Substrate | Reaction Catalyzed |
| Flavin-Dependent Halogenase (FDH) | FADH₂, O₂, Cl⁻ | Lissoclimide Precursor | Regioselective C-H Chlorination (x2) |
| Flavin Reductase | NAD(P)H, FAD | FAD | FAD Reduction to FADH₂ |
Ecological and Evolutionary Context of Lissoclimide Metabolite Production
The production of highly complex and potent secondary metabolites like this compound is driven by strong selective pressures in the marine environment. The significant cytotoxicity of these compounds strongly suggests their primary ecological role is in chemical defense. researchgate.netmdpi.com
Ecological Role: Marine invertebrates, particularly sessile organisms like tunicates, are in constant competition for space and are vulnerable to predation and microbial fouling. Lacking physical defenses, they often rely on a sophisticated arsenal (B13267) of chemical weapons. researchgate.net The lissoclimides, with their potent biological activity, likely function to deter predators, prevent overgrowth by competing organisms, and inhibit microbial colonization. This defensive role is further supported by the observation that these compounds are sequestered by other organisms. For example, heterobranch mollusks of the genus Pleurobranchus that prey on Lissoclinum ascidians have been found to contain chlorolissoclimide and this compound, indicating they accumulate the toxins from their diet for their own defense. mdpi.com
Evolutionary Context: The evolution of such a unique biosynthetic pathway raises questions about its origin. The production of these metabolites could be carried out by the tunicate itself, or, as is common in marine invertebrates, it could be the work of a symbiotic microorganism. researchgate.net The structural complexity and rarity of the dichlorinated succinimide diterpenoid motif suggest a highly specialized and unique evolutionary trajectory for the underlying biosynthetic gene cluster. The development of a halogenase capable of performing a difficult trans-diequatorial dichlorination points to a sophisticated enzymatic machinery that has evolved to produce a particularly potent defensive agent, providing a significant survival advantage to the producing organism or the host-symbiont pair. ucla.edu
Future Research Directions and Emerging Avenues in Dichlorolissoclimide Research
Development of Novel and Efficient Synthetic Routes for Analog Library Expansion
A primary challenge in the comprehensive study of dichlorolissoclimide and its congeners lies in their limited natural availability. The development of efficient and versatile synthetic strategies is paramount for producing sufficient quantities for in-depth biological evaluation and for creating diverse analog libraries. nih.govnih.gov
Early synthetic efforts focused on achieving the characteristic trans-diequatorial dichloride arrangement on the decalin core, a significant synthetic hurdle. ucla.edu One key breakthrough involved a thermal rearrangement of a trans-diaxial dichloride to the more stable trans-diequatorial isomer. ucla.edu This process laid the groundwork for accessing the core structure of this compound.
More recent "analogue-oriented synthesis" approaches have aimed to create a wider range of derivatives to probe structure-activity relationships (SAR). nih.govnih.gov These strategies have allowed for modifications at key positions, including the A and B rings and the succinimide (B58015) moiety. nih.govnih.gov For instance, a short semi-synthesis and an analogue-oriented synthesis have successfully produced a series of lissoclimide natural products and analogues, significantly expanding the known chemical space around this scaffold. nih.gov These efforts have enabled the synthesis of nearly 20 new analogues, effectively doubling the number of lissoclimide-type compounds available for study. nih.gov
Future work in this area should focus on:
Stereocontrolled Syntheses: Developing methods that provide precise control over the multiple stereocenters of the molecule, particularly the chlorinated carbons. oup.com
Late-Stage Functionalization: Creating synthetic routes that allow for the introduction of diverse functional groups at a late stage, facilitating the rapid generation of a wide array of analogs.
Scalability: Designing synthetic pathways that are amenable to scale-up, ensuring a reliable supply of this compound and its key derivatives for advanced preclinical studies.
Deeper Elucidation of Cellular and Subcellular Mechanisms Beyond Translation Inhibition
The primary mechanism of action for this compound and its analog, chlorolissoclimide (B125411), is the inhibition of eukaryotic protein synthesis. oup.comnih.govresearchgate.net They achieve this by binding to the E-site of the 80S ribosome, which sterically hinders the translocation of tRNA from the P-site to the E-site, ultimately stalling translation elongation. researchgate.netnih.gov This leads to an accumulation of ribosomes on mRNA, a characteristic of elongation blockage. nih.gov
However, the full spectrum of cellular and subcellular effects of this compound may not be limited to this single mechanism. For example, studies on a human non-small-cell bronchopulmonary carcinoma line (NSCLC-N6) indicated that this compound induces a G1 phase blockade in the cell cycle. ird.friiarjournals.org This suggests that the compound may trigger pathways leading to a terminally differentiated state, which could be a valuable therapeutic approach for slow-growing cancers. ird.fr
Future investigations should aim to:
Identify Off-Target Effects: Employ proteomic and transcriptomic approaches to identify other cellular proteins and pathways that are modulated by this compound.
Investigate Cell Cycle Arrest in Detail: Elucidate the specific molecular players involved in the G1 phase arrest observed in cancer cells.
Explore Apoptotic Pathways: Determine if this compound can induce programmed cell death and, if so, through which specific signaling cascades.
Exploration of this compound and Derivatives as Chemical Biology Probes
The unique structure and potent, specific biological activity of this compound make it an excellent candidate for development as a chemical biology probe. fu-berlin.desne-chembio.ch Such probes are invaluable tools for dissecting complex biological processes. By modifying the this compound scaffold, researchers can create molecules designed for specific applications, such as target identification, validation, and imaging. sigmaaldrich.com
The synthesis of differentially halogenated lissoclimide analogues has already provided insights into the importance of the halogen atoms for ribosome binding. nih.govacs.org For example, replacing the chlorine atoms with other halogens or different functional groups can help to map the binding pocket and understand the nature of the interactions. nih.govacs.org
Future directions in this area include:
Photoaffinity Labeling Probes: The synthesis of this compound analogues incorporating photoreactive groups would allow for the covalent labeling of its binding partners, confirming its interaction with the ribosome and potentially identifying other interacting proteins.
Fluorescent Probes: Attaching fluorescent tags to this compound could enable the visualization of its subcellular localization and dynamics in living cells through advanced microscopy techniques.
Biotinylated Probes: The creation of biotin-tagged derivatives would facilitate the isolation and identification of this compound-binding proteins from cell lysates using affinity purification methods.
Advanced Computational Modeling for Structure-Guided Design of Novel Compounds
Computational modeling has already played a significant role in understanding the structure-activity relationships of the lissoclimide family. nih.govnih.gov Co-crystal structures of chlorolissoclimide with the eukaryotic 80S ribosome have provided a detailed view of its binding mode, revealing a novel face-on halogen-π interaction between the alkyl chloride and a guanine (B1146940) residue. nih.gov
These structural insights, combined with computational analysis, have helped to rationalize the observed activities of various analogues. nih.govnih.gov For instance, computational models can predict the binding energies and conformations of new derivatives, guiding the synthetic efforts towards more potent and selective compounds. nih.gov The use of density functional theory (DFT) calculations has been employed to optimize the geometries of lissoclimide congeners and calculate their interaction energies within the ribosomal binding pocket. nih.gov
Future computational work should focus on:
Enhanced Sampling Methods: Utilizing advanced molecular dynamics simulation techniques to explore the conformational landscape of this compound and its analogues in the ribosomal binding site more exhaustively.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: Employing hybrid QM/MM methods to provide a more accurate description of the electronic interactions, such as the halogen bonds, that are crucial for binding.
In Silico Screening: Developing and applying computational models to screen virtual libraries of potential this compound derivatives to prioritize candidates for synthesis and biological testing.
Comprehensive Investigation of Ecological Roles and Symbiotic Relationships in Natural Production
This compound is a secondary metabolite, and its production in nature is likely linked to specific ecological pressures and symbiotic relationships. mdpi.comnih.gov It was first isolated from the ascidian Lissoclinum voeltzkowi and later from its predator, the mollusk Pleurobranchus forskalii. researchgate.netnih.gov This suggests a role in chemical defense against predation. mdpi.comresearchgate.net
The presence of this compound in both the ascidian and its predator points to the bioaccumulation of the compound through the food chain. nih.govresearchgate.net It is also possible that the ultimate producer of this compound is a symbiotic microorganism living within the tunicate. oup.com Tunicates of the family Didemnidae are known to host symbiotic blue-green algae, which may be the true source of many bioactive metabolites. oup.com
To gain a deeper understanding of the natural role of this compound, future research should focus on:
Identifying the True Producer: Using metagenomic and metabolomic approaches to determine whether this compound is produced by the tunicate itself or by a symbiotic microbe.
Ecological Function Studies: Conducting field and laboratory experiments to definitively establish the role of this compound in deterring predators and mediating other ecological interactions.
Investigating Biosynthetic Pathways: If a microbial producer is identified, elucidating the biosynthetic gene cluster responsible for this compound production could open the door to heterologous expression and sustainable production of the compound and its analogues.
Q & A
Q. What are the primary natural sources and isolation methods for dichlorolissoclimide, and how do these influence its structural characterization?
this compound was first isolated from the New Caledonian tunicate Lissoclinum voeltzkowi using bioassay-guided fractionation targeting cytotoxic compounds . Structural confirmation relied on X-ray crystallography and NMR spectroscopy, which resolved initial misassignments of its labdane framework and chlorine substitutions . Key isolation steps include solvent extraction, chromatographic purification, and cytotoxicity screening (e.g., P388 murine leukemia cells, IC₅₀ = 0.001 μg/mL) to prioritize bioactive fractions .
Q. What experimental techniques are essential for validating the identity and purity of this compound in synthetic or natural samples?
High-resolution mass spectrometry (HRMS) and isotopic cluster analysis (e.g., [M + Na]⁺ peaks at 440.1424 and 442.1389 for this compound) confirm molecular formulas and chlorine content . ¹H-NMR and ¹³C-NMR are critical for mapping the labdane skeleton and substituents, while X-ray crystallography provides unambiguous stereochemical assignments . Purity is assessed via HPLC with UV/ELSD detection and comparison to literature retention indices .
Q. How do the cytotoxic profiles of this compound and its analogs (e.g., chlorolissoclimide) differ across tumor cell lines?
this compound exhibits superior cytotoxicity (IC₅₀ ~0.001 μg/mL in P388 cells) compared to monochloro-derivatives like chlorolissoclimide, likely due to enhanced electrophilicity from dual chlorine atoms . Standardized assays (e.g., MTT or SRB protocols) using panels of cell lines (e.g., NSCLC-N6 lung carcinoma) are recommended to evaluate structure-activity relationships (SAR) and selectivity .
Advanced Research Questions
Q. What synthetic challenges arise in constructing the labdane-succinimide core of this compound, and how can stereochemical outcomes be optimized?
Key hurdles include:
- Bicyclization : Terminal epoxide-initiated cascades to form the labdane framework require precise Lewis acid catalysis (e.g., RhCl₃) to control regioselectivity .
- Chlorination : Electrophilic chlorination at C-3/C-14 positions demands anhydrous conditions (e.g., SO₂Cl₂) to avoid side reactions .
- Stereocontrol : Chiral auxiliaries (e.g., MOMBr) or enzymatic resolution may improve diastereomeric ratios (e.g., 1:1 dr in Shapiro reactions) .
Q. How do contradictory cytotoxicity data for this compound across studies arise, and what methodological adjustments can resolve these discrepancies?
Discrepancies may stem from:
- Cell line variability : Differences in membrane permeability (e.g., NSCLC-N6 vs. P388) or metabolic activity .
- Compound stability : Hydrolysis of the succinimide ring under aqueous assay conditions, necessitating stability studies via LC-MS .
- Dose-response calibration : Use of internal standards (e.g., paclitaxel) to normalize inter-laboratory IC₅₀ values .
Q. What mechanistic insights support this compound’s role as a eukaryotic protein synthesis inhibitor, and how can this be leveraged for target identification?
Metabolic labeling studies (e.g., ³⁵S-methionine incorporation) reveal dose-dependent suppression of nascent polypeptide chains, implicating ribosomal targeting . In vitro translation assays with purified ribosomes and toe-printing analysis can pinpoint binding sites (e.g., 28S rRNA interactions) . CRISPR-Cas9 knockout screens may identify resistance-conferring genes, narrowing downstream targets .
Q. What strategies are recommended for reconciling structural data from NMR and X-ray crystallography when characterizing this compound derivatives?
- Dynamic effects : NMR captures solution-state conformations, whereas X-ray data reflect static crystal packing. Molecular dynamics simulations (e.g., AMBER) can bridge this gap .
- Residual dipolar couplings (RDCs) : Align NMR-derived structures with crystallographic models to resolve ambiguities in flexible regions (e.g., succinimide ring) .
Methodological Guidance
Q. How should researchers design experiments to differentiate this compound’s direct cytotoxic effects from off-target artifacts?
- Counter-screens : Include non-malignant cell lines (e.g., HEK293) to assess selectivity .
- Proteomic profiling : SILAC-based quantification of protein abundance changes post-treatment identifies pathways beyond ribosomal inhibition .
- Chemical biology : Photoaffinity probes (e.g., diazirine-tagged analogs) for pull-down assays to map cellular targets .
Q. What statistical approaches are critical for analyzing dose-response data in cytotoxicity studies?
- Four-parameter logistic models : Fit sigmoidal curves to calculate IC₅₀ values and Hill coefficients (e.g., GraphPad Prism) .
- Bootstrap resampling : Estimate confidence intervals for IC₅₀ to account for plate-to-plate variability .
Data Reproducibility and Reporting
Q. How can researchers ensure reproducibility in synthesizing this compound analogs, given the sensitivity of chlorination steps?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
